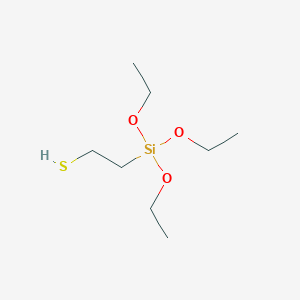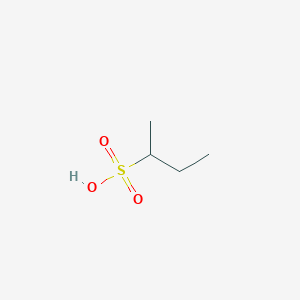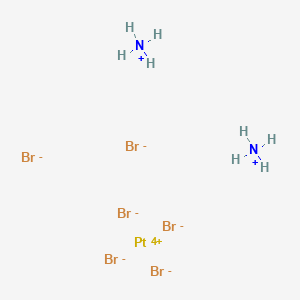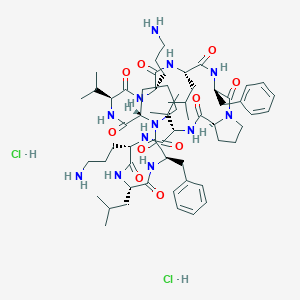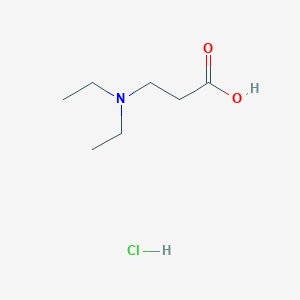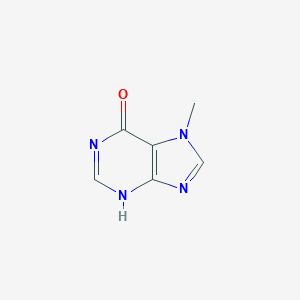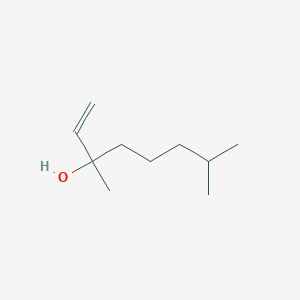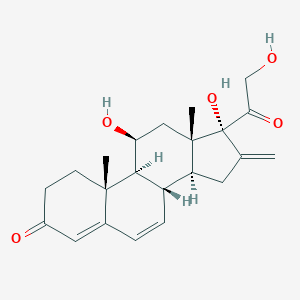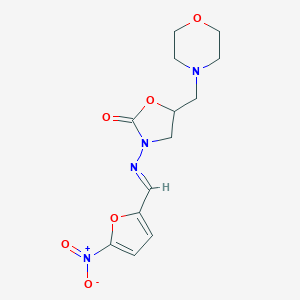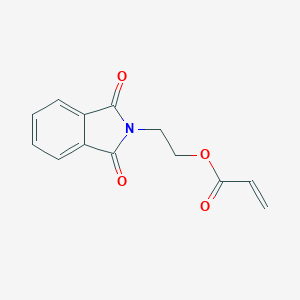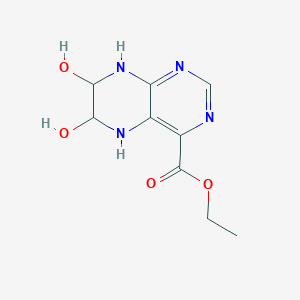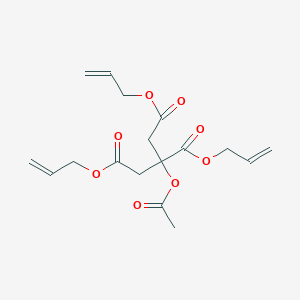
Triallyl acetylcitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triallyl acetylcitrate (TAC) is a chemical compound used in various industrial applications, including plasticizers, coatings, and adhesives. TAC is synthesized through the esterification of citric acid and allyl alcohol. In recent years, TAC has gained attention in scientific research due to its potential applications in biomedical and environmental fields.
Aplicaciones Científicas De Investigación
Triallyl acetylcitrate has been studied for its potential applications in biomedical and environmental fields. In biomedical research, Triallyl acetylcitrate has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In environmental research, Triallyl acetylcitrate has been used as a plasticizer in biodegradable polymers, reducing the environmental impact of plastic waste.
Mecanismo De Acción
Triallyl acetylcitrate's mechanism of action is not well understood, but it is believed to act as a free radical scavenger, preventing oxidative damage to cells. Triallyl acetylcitrate has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Triallyl acetylcitrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Triallyl acetylcitrate can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that Triallyl acetylcitrate can reduce the severity of inflammatory diseases, such as arthritis and colitis. Triallyl acetylcitrate has also been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triallyl acetylcitrate's cost-effectiveness and ease of synthesis make it a popular choice for lab experiments. However, Triallyl acetylcitrate's low solubility in water can make it difficult to work with in aqueous solutions. Additionally, Triallyl acetylcitrate's mechanism of action is not well understood, making it challenging to determine optimal dosages and treatment protocols.
Direcciones Futuras
For Triallyl acetylcitrate research include exploring its potential as a treatment for various diseases and reducing the environmental impact of plastic waste.
Métodos De Síntesis
Triallyl acetylcitrate is synthesized through the esterification of citric acid and allyl alcohol. The reaction is catalyzed by sulfuric acid, and the resulting Triallyl acetylcitrate is purified through distillation and recrystallization. The synthesis process is relatively straightforward and can be performed on a large scale, making Triallyl acetylcitrate a cost-effective option for industrial applications.
Propiedades
Número CAS |
115-72-0 |
|---|---|
Nombre del producto |
Triallyl acetylcitrate |
Fórmula molecular |
C17H22O8 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
Clave InChI |
CHNHTNNNKPKJOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
SMILES canónico |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




